4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a benzimidazole ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the pyridine ring: The benzimidazole derivative can be reacted with a pyridine carboxylic acid derivative using coupling reagents such as EDCI or DCC.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate product to form the piperidine ring, which can be achieved using appropriate cyclization agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. The benzimidazole and pyridine rings are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole ring could bind to DNA or proteins, while the pyridine ring might interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Piperidine derivatives: Commonly found in drugs and natural products.
Uniqueness
4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid is unique due to the combination of these three rings in a single molecule. This unique structure could confer distinct properties and activities not found in simpler compounds.
Properties
IUPAC Name |
4-(benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(15-6-3-4-10-20-15)22-11-8-19(9-12-22,18(25)26)23-13-21-14-5-1-2-7-16(14)23/h1-7,10,13H,8-9,11-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBHTUVMRRPGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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